

Characterization of Mulberroside C: A Technical Guide to its Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Mulberroside C**, a naturally occurring 2-arylbenzofuran glycoside found in Morus alba (white mulberry). This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and analysis, to support research and development efforts.

Spectroscopic Data for Mulberroside C

The structural elucidation of **Mulberroside C** is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Mulberroside C** reveals the chemical environment of each proton within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Mulberroside C** (500 MHz, CD₃OD)



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.92	S	
H-4	7.32	d	8.4
H-5	6.90	d	8.4
H-2'	6.80	d	2.0
H-4'	6.26	t	2.0
H-6'	6.80	d	2.0
H-1" (Glucose)	4.88	d	7.5
H-2" (Glucose)	3.45	m	
H-3" (Glucose)	3.40	m	_
H-4" (Glucose)	3.35	m	_
H-5" (Glucose)	3.30	m	_
H-6"a (Glucose)	3.85	dd	12.0, 2.0
H-6"b (Glucose)	3.68	dd	12.0, 5.5

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.

¹³C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of **Mulberroside C**.

Table 2: ¹3C NMR Spectroscopic Data for **Mulberroside C** (125 MHz, CD₃OD)



Carbon Assignment	Chemical Shift (δ, ppm)
C-2	158.0
C-3	102.5
C-3a	118.8
C-4	122.5
C-5	112.0
C-6	156.5
C-7	95.8
C-7a	159.5
C-1'	132.0
C-2'	103.2
C-3'	159.0
C-4'	99.5
C-5'	159.0
C-6'	106.5
C-1" (Glucose)	104.0
C-2" (Glucose)	75.0
C-3" (Glucose)	78.0
C-4" (Glucose)	71.5
C-5" (Glucose)	78.5
C-6" (Glucose)	62.8

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.



Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a powerful tool for determining the elemental composition and molecular weight of **Mulberroside C**.

Table 3: High-Resolution Mass Spectrometry Data for Mulberroside C

Parameter	Value
Molecular Formula	C24H26O9
Molecular Weight	458.1577
Ionization Mode	ESI-
Observed m/z	[M-H] ⁻ at 457.1499

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Mulberroside C**.

Isolation of Mulberroside C from Morus alba

A general procedure for the isolation of 2-arylbenzofuran derivatives from the root bark of Morus alba is as follows:

- Extraction: Dried and powdered root bark of Morus alba is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Chromatographic Purification: The EtOAc or n-BuOH fraction, which typically contains
 Mulberroside C, is subjected to a series of column chromatography steps. This may include silica gel chromatography followed by preparative high-performance liquid chromatography
 (HPLC) using a C18 reversed-phase column. Gradient elution with a mobile phase



consisting of water and acetonitrile or methanol is commonly employed to achieve separation.



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Figure 1. General workflow for the isolation of **Mulberroside C**.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

- Sample Preparation: A few milligrams of purified Mulberroside C are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- ¹H NMR: Standard parameters are used for ¹H NMR acquisition, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single peaks for each carbon atom.
- 2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

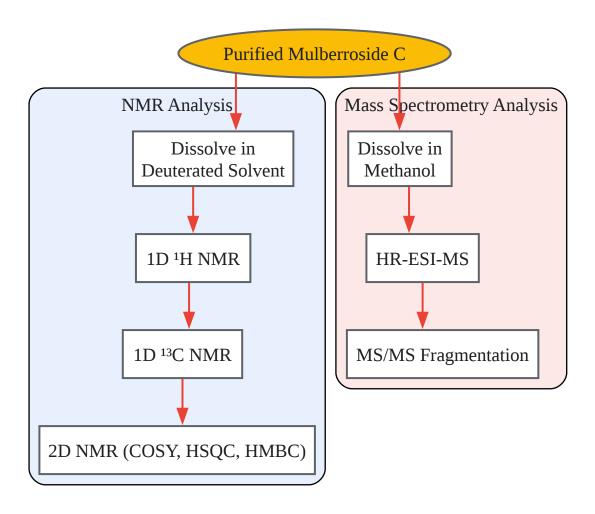
Mass Spectrometry

High-resolution mass spectra are acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- Sample Preparation: A dilute solution of Mulberroside C in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
- Ionization: ESI is typically performed in the negative ion mode to observe the deprotonated molecule [M-H]⁻.



Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass
spectrometry (MS/MS) is performed. The [M-H]⁻ ion is selected and subjected to collisioninduced dissociation (CID) to generate characteristic fragment ions. The fragmentation
pattern can help to confirm the structure, particularly the nature and position of the glycosidic
linkage.



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Figure 2. Workflow for the spectroscopic analysis of Mulberroside C.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a solid foundation for the confident identification and characterization of **Mulberroside C**. For researchers in natural product chemistry, pharmacology, and drug development, this information is crucial for ensuring the quality and purity of the compound used in further studies. The application of 2D NMR techniques is highly recommended for the definitive







assignment of all proton and carbon signals, and MS/MS analysis is invaluable for confirming the structural integrity of the molecule.

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